Thiophene, 2-ethyl-, 1,1-dioxide
Description
Significance of Sulfone Functionality in Thiophene (B33073) Ring Systems
The introduction of a sulfone group (SO2) into the thiophene ring dramatically alters its chemical nature. The aromaticity of the parent thiophene is disrupted, transforming the system into a highly reactive, non-aromatic cyclic diene. utexas.edu This structural change imparts several key characteristics:
Increased Reactivity in Cycloaddition Reactions: The loss of aromatic stabilization makes thiophene 1,1-dioxides excellent participants in cycloaddition reactions, most notably the Diels-Alder reaction. They can function as either the diene or the dienophile, depending on the reaction partner. utexas.edu
Electron-Withdrawing Nature: The powerful electron-withdrawing sulfone group significantly influences the electronic properties of the molecule, making the diene system electron-deficient. This feature is crucial in "inverse-electron-demand" Diels-Alder reactions. utexas.edu
Versatile Synthetic Intermediates: The reactivity of thiophene 1,1-dioxides allows for the construction of complex molecular architectures. The initial cycloadducts can undergo further transformations, such as the extrusion of sulfur dioxide, to yield substituted arenes and other valuable carbocyclic and heterocyclic systems. utexas.edu
Evolution of Research on Thiophene 1,1-Dioxides: Historical Context and Recent Trends
Research into thiophene 1,1-dioxides dates back to the mid-20th century, with early studies focusing on their fundamental reactivity. epa.gov These initial investigations laid the groundwork for understanding their behavior in cycloaddition reactions. epa.gov For many years, these compounds were often considered transient intermediates due to their high reactivity and tendency to dimerize. utexas.edu
However, advancements in synthetic methodologies and a deeper understanding of their reaction mechanisms have led to a resurgence of interest in thiophene 1,1-dioxides. Recent trends have focused on:
Development of Stable Derivatives: The synthesis of substituted thiophene 1,1-dioxides, such as the highly studied tetrachlorothiophene (B1294677) 1,1-dioxide, has provided more stable and handleable reagents for organic synthesis. utexas.edu
Applications in Total Synthesis: The ability of thiophene 1,1-dioxides to facilitate the rapid construction of six-membered rings has made them valuable tools in the total synthesis of natural products and complex organic molecules. thegoodscentscompany.com
Exploration of Novel Reactivity: Contemporary research continues to uncover new facets of their reactivity, including their use in [4+2], [2+2], and 1,3-dipolar cycloadditions, further expanding their synthetic utility. utexas.edu
Scope and Research Focus on Thiophene, 2-ethyl-, 1,1-dioxide
While much of the published research has centered on more complex or symmetrically substituted thiophene 1,1-dioxides, "this compound" serves as a valuable model for understanding the behavior of 2-alkyl substituted derivatives. The primary research focus on this and related compounds can be categorized as follows:
Synthesis: The most common route to "this compound" is through the oxidation of its parent compound, 2-ethylthiophene (B1329412). utexas.eduresearchgate.net This transformation is typically achieved using oxidizing agents such as peroxy acids. researchgate.net
Reactivity: The core of the research interest in "this compound" lies in its utility as a building block in organic synthesis. Its reactivity is dominated by its participation in cycloaddition reactions, where the ethyl group can influence the regioselectivity and stereoselectivity of the process.
Due to its high reactivity, specific experimental data such as precise boiling points and detailed spectroscopic analyses for the isolated "this compound" are not widely available in the literature. Much of its characterization is inferred from its reactions and the properties of the resulting products.
Physicochemical Properties of the Precursor: 2-Ethylthiophene
The starting material for the synthesis of "this compound" is 2-ethylthiophene. Its properties are well-documented and are essential for understanding the synthetic process.
| Property | Value | Source |
| Molecular Formula | C6H8S | nih.govnist.gov |
| Molecular Weight | 112.19 g/mol | nih.gov |
| Boiling Point | 132-134 °C | sigmaaldrich.com |
| Density | 0.99 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.513 | sigmaaldrich.com |
| CAS Number | 872-55-9 | nih.govnist.gov |
General Reactivity of Thiophene 1,1-Dioxides
The reactivity of "this compound" is representative of the broader class of thiophene 1,1-dioxides. The following table summarizes their key reactions.
| Reaction Type | Description | General Outcome |
| [4+2] Cycloaddition (Diels-Alder) as a Diene | Reacts with a dienophile (e.g., maleic anhydride, acetylenedicarboxylic esters). | Formation of a six-membered ring adduct, which can subsequently lose sulfur dioxide to form a new aromatic or hydroaromatic ring. utexas.edu |
| [4+2] Cycloaddition (Diels-Alder) as a Dienophile | The double bond of the thiophene 1,1-dioxide acts as the dienophile, reacting with a diene. | Formation of a bicyclic adduct containing the sulfone group. epa.gov |
| [2+2] Cycloaddition | Under photochemical conditions, some thermally stable thiophene 1,1-dioxides can undergo dimerization. | Formation of a cyclobutane (B1203170) ring between two molecules. utexas.edu |
| 1,3-Dipolar Cycloaddition | Acts as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides. | Formation of five-membered heterocyclic rings fused to the original thiophene dioxide structure. utexas.edu |
Structure
3D Structure
Properties
CAS No. |
101043-44-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-ethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3 |
InChI Key |
JVIWTQDFTQIMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CS1(=O)=O |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving Thiophene, 2 Ethyl , 1,1 Dioxide and Its Derivatives
Ring-Opening Reactions of Thiophene (B33073) 1,1-Dioxides
The strained ring and the electron-withdrawing nature of the sulfonyl group make thiophene 1,1-dioxides susceptible to nucleophilic attack, which can lead to ring-opening. These reactions offer a powerful method for the stereoselective synthesis of various acyclic structures.
Halogen-Metal Exchange Pathways
Halogen-metal exchange is a common method for generating reactive organometallic species. In the context of thiophene 1,1-dioxides, this reaction can initiate a cascade leading to ring-opened products. For instance, the reaction of 3-bromo-2,5-dialkylthiophene-1,1-dioxides with organolithium reagents can proceed via a halogen-metal exchange, although this is often in competition with other reaction pathways. tandfonline.com The resulting lithiated thiophene 1,1-dioxide is highly unstable and can undergo subsequent transformations.
The competition between halogen-metal exchange and other processes, such as direct metalation of the thiophene ring, is a known phenomenon in thiophene chemistry. rsc.org The specific outcome is influenced by factors like the nature of the organolithium reagent, the substituents on the thiophene ring, and the reaction conditions.
Michael-Type 1,6-Addition Processes
A significant pathway for the ring-opening of thiophene 1,1-dioxides involves a Michael-type addition. Due to the extended conjugation in the thiophene 1,1-dioxide system, nucleophiles can attack at the 4-position (C4) in a 1,6-conjugate addition manner. wikipedia.org This type of reactivity is a key feature of these compounds. utexas.edu
The reaction of 3-bromo-2,5-dialkylthiophene-1,1-dioxides with organolithium reagents provides a clear example of a 1,6-Michael addition leading to ring-opening. tandfonline.com The proposed mechanism involves the initial 1,6-addition of the organolithium reagent to the thiophene 1,1-dioxide ring. This is followed by the elimination of sulfur dioxide and lithium bromide, ultimately yielding hexenynes. tandfonline.com This tandem reaction sequence, combining a Michael addition with a ring-opening fragmentation, provides a novel route to these unsaturated acyclic compounds.
It is important to note that the term "Michael addition" is sometimes used more broadly to describe any 1,4-addition to an α,β-unsaturated carbonyl compound or related system. wikipedia.org In the case of thiophene 1,1-dioxides, the 1,6-addition is the analogous and operative pathway. The efficiency and regioselectivity of Michael additions can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions. youtube.comlibretexts.org
Stereochemical Aspects of Ring-Opening Reactions
The stereochemistry of ring-opening reactions of cyclic compounds, such as epoxides, is a well-studied area. youtube.comyoutube.com These reactions often proceed with a high degree of stereospecificity, which is crucial for the synthesis of enantiomerically pure products. In reactions proceeding through an SN2-type mechanism, inversion of stereochemistry at the attacked carbon center is typically observed. youtube.com
While specific studies on the stereochemistry of the ring-opening of 2-ethylthiophene (B1329412) 1,1-dioxide were not found in the provided search results, general principles of stereochemistry in nucleophilic additions and subsequent eliminations would apply. The stereochemical outcome of the 1,6-Michael addition and subsequent ring-opening would be influenced by the stereochemistry of the starting thiophene 1,1-dioxide and the trajectory of the incoming nucleophile. The development of asymmetric variants of these ring-opening reactions would be a valuable goal for synthetic chemists.
Cycloaddition Chemistry of Thiophene 1,1-Dioxides
Thiophene 1,1-dioxides are highly versatile partners in cycloaddition reactions, capable of acting as either dienophiles or dienes. utexas.eduepa.gov This dual reactivity makes them powerful tools for the construction of a wide variety of cyclic and polycyclic systems.
Diels-Alder Reactions: Thiophene 1,1-Dioxides as Dienophiles
As unsaturated sulfones, thiophene 1,1-dioxides are electron-deficient systems and can therefore act as reactive dienophiles in Diels-Alder reactions. utexas.eduacs.org They readily react with electron-rich dienes. For example, thiophene 1-dioxide reacts with 1,2-dimethylenecyclohexane at room temperature to form the corresponding Diels-Alder adduct. acs.org This reactivity highlights the electron-deficient nature of the thiophene 1,1-dioxide system.
The utility of thiophene derivatives as dienophiles is not limited to the 1,1-dioxides. Even thiophenes themselves can be induced to act as dienophiles under certain conditions, for instance, in reactions with masked o-benzoquinones. acs.org However, the oxidation to the 1,1-dioxide significantly enhances this reactivity. utexas.edu
Diels-Alder Reactions: Thiophene 1,1-Dioxides as Dienes
Perhaps the most significant application of thiophene 1,1-dioxides in synthesis is their role as dienes in [4+2] cycloaddition reactions. utexas.edu The electron-withdrawing sulfonyl group makes them electron-deficient dienes. This electronic characteristic allows them to react with a broad range of dienophiles, including electron-rich, electron-neutral, and even some electron-poor alkenes. utexas.eduresearchgate.net This is a key feature that distinguishes their reactivity from that of more conventional, electron-rich dienes.
The Diels-Alder reactions of thiophene 1,1-dioxides often exhibit an inverse-electron-demand character, reacting readily with electron-rich alkenes. utexas.edu A notable feature of these cycloadditions is that the initial adducts often undergo spontaneous extrusion of sulfur dioxide, leading to the formation of a new cyclohexadiene ring. This subsequent elimination of SO₂ provides a powerful driving force for the reaction and allows for the synthesis of various aromatic and hydroaromatic compounds.
The reactivity of thiophene 1,1-dioxides as dienes is influenced by the substitution pattern on the thiophene ring. For instance, while thiophene itself is a poor diene due to its aromaticity, its derivatives like thiophene S,S-dioxide readily undergo thermal cycloadditions. nih.gov The most extensively studied substrate in this class is tetrachlorothiophene (B1294677) 1,1-dioxide, which is thermally stable yet highly reactive towards a wide array of dienophiles. utexas.edu
The versatility of thiophene 1,1-dioxides as dienes is further demonstrated by their participation in dimerization reactions, where one molecule acts as the diene and another as the dienophile. utexas.eduacs.org
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Key Features | Reference |
| Thiophene 1,1-dioxide | 1,2-Dimethylenecyclohexane | Diels-Alder | Thiophene 1,1-dioxide acts as a dienophile. | acs.org |
| Thiophene 1,1-dioxide | Thiophene 1,1-dioxide | Diels-Alder Dimerization | One molecule acts as a diene, the other as a dienophile. | utexas.eduacs.org |
| Thiophene 1,1-dioxides | Alkenes/Alkynes | [4+2] Cycloaddition | Thiophene 1,1-dioxides act as dienes; often followed by SO₂ extrusion. | utexas.eduresearchgate.net |
| Tetrachlorothiophene 1,1-dioxide | Various Alkenes | [4+2] Cycloaddition | Highly reactive diene, versatile for synthesis. | utexas.edu |
Inverse Electron Demand (4+2) Cycloadditions of Thiophene S,S-Dioxides
Thiophene 1,1-dioxides, including the 2-ethyl derivative, are electron-poor dienes, which makes them ideal candidates for inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. units.it However, in the case of thiophene 1,1-dioxides, the electron-withdrawing nature of the sulfone group lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This allows the thiophene dioxide to react readily with electron-rich dienophiles, where the reaction is driven by the interaction between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO). wikipedia.org
This reactivity is a key feature of thiophene 1,1-dioxides, making them synthetically valuable. utexas.edu They can react with a wide array of dienophiles, including those that are not activated by electron-withdrawing groups. utexas.edu Even electron-rich alkenes can participate in these cycloaddition reactions. utexas.edu The reaction proceeds via a [4+2] cycloaddition, forming a six-membered ring. wikipedia.org This initial adduct often undergoes further reactions, such as the extrusion of sulfur dioxide, to yield highly functionalized products. semanticscholar.org
The general mechanism for the inverse electron demand Diels-Alder reaction is illustrated below:
Step 1: Cycloaddition. The electron-poor diene (thiophene 1,1-dioxide) reacts with an electron-rich dienophile in a concerted [4+2] cycloaddition to form a bicyclic intermediate.
Step 2: Elimination. The bicyclic adduct is often unstable and can eliminate a small molecule, such as sulfur dioxide, to form a new, stable aromatic or non-aromatic ring system.
This type of reaction is particularly useful in the synthesis of complex molecules, including natural products and heterocyclic compounds. sigmaaldrich.com
Intramolecular Cyclodimerization and [2+2] Photodimerization
Thiophene 1,1-dioxides can undergo cyclodimerization through two primary pathways:
[4+2] Cyclodimerization: Thermally labile thiophene 1,1-dioxides can dimerize via a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile. utexas.edu
[2+2] Photodimerization: For thermally stable thiophene 1,1-dioxides, irradiation with light can induce a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. utexas.eduacs.org This reaction is a key method for creating cyclobutyl rings and has been studied for compounds like thianaphthene (B1666688) 1,1-dioxide. acs.orgacs.org The photodimerization can be controlled to produce specific stereoisomers.
The specific pathway followed depends on the substituents on the thiophene ring and the reaction conditions. For instance, the oxidation of thiophene rings to the nonaromatic thiophene-S,S-dioxides in certain fused ring systems can induce transannular cyclization, leading to a formal [2+2] cycloadduct even at room temperature. researchgate.net
Nucleophilic and Electrophilic Reactivity of Thiophene 1,1-Dioxides
The sulfone group in thiophene 1,1-dioxides acts as a strong electron-withdrawing group, which significantly influences the molecule's reactivity towards both nucleophiles and electrophiles.
Thiophene 1,1-dioxides are classified as α,β-unsaturated sulfones. This structure makes them excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. utexas.edu In this reaction, the nucleophile attacks the β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond.
The general mechanism for the Michael addition is as follows:
A nucleophile adds to the C4 carbon of the thiophene 1,1-dioxide.
The resulting enolate intermediate is protonated to give the final adduct.
This reaction is a versatile method for the functionalization of the thiophene dioxide ring. nih.gov The efficiency of the Michael addition can be influenced by the choice of nucleophile, solvent, and catalyst. researchgate.net Thiol-Michael additions, for example, are often catalyzed by bases or nucleophiles. researchgate.net
The oxidation of a thiophene to a thiophene 1,1-dioxide fundamentally alters its aromatic character and, consequently, its electrophilic substitution pattern. utexas.edu Thiophene itself is an electron-rich aromatic compound that readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. chemicalbook.come-bookshelf.de
Upon oxidation to the sulfone, the ring is no longer aromatic. utexas.edu The electron-withdrawing sulfone group deactivates the ring towards electrophilic attack. nih.gov Any electrophilic substitution that does occur would be directed by the remaining double bonds and the powerful directing effect of the sulfone group. However, the dominant reactivity of thiophene 1,1-dioxides is that of a diene in cycloaddition reactions, not as a substrate for electrophilic aromatic substitution. utexas.edu Research has shown that for thiophene and its derivatives, electrophilic attack is kinetically and thermodynamically favored at the α-carbon. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Thiophene, 2 Ethyl , 1,1 Dioxide Systems
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization
Spectroelectrochemical Investigations of Polymerization Processes
Spectroelectrochemistry is a powerful analytical technique that provides real-time spectroscopic data during an electrochemical event. In the context of polymerizing "Thiophene, 2-ethyl-, 1,1-dioxide," this method would be invaluable for elucidating the reaction mechanism and characterizing the resulting polymer.
The investigation would typically involve electropolymerizing the monomer from a solution onto a transparent conductive electrode (e.g., indium tin oxide or ITO-coated glass) housed within a specialized spectroelectrochemical cell. This cell allows for the simultaneous application of an electrical potential and the acquisition of spectroscopic data, most commonly UV-Vis-NIR absorption spectra.
During the electropolymerization of a thiophene (B33073) monomer, characteristic changes in the absorption spectrum are expected. The initial monomer solution would exhibit absorption bands at specific wavelengths. Upon applying an oxidative potential to initiate polymerization, these monomer bands would decrease in intensity. Concurrently, new absorption bands corresponding to the formation and growth of the polymer film on the electrode surface would appear and increase in intensity.
The spectroelectrochemical analysis would focus on identifying key species involved in the polymerization. The initial oxidation of the monomer would lead to the formation of radical cations, which are the primary species for chain propagation. These radical cations often have distinct absorption features that can be monitored. As the polymer chain grows, new electronic transitions become possible. The π-π* transition of the neutral conjugated polymer would be a prominent feature. Upon doping the polymer at higher potentials, the formation of charge carriers like polarons and bipolarons would be indicated by the appearance of new absorption bands at lower energies (longer wavelengths), typically in the near-infrared (NIR) region.
By analyzing the evolution of these spectral features as a function of the applied potential and time, researchers can gain insights into the polymerization kinetics, the stability of the intermediate species, and the electronic properties of the resulting polymer in its different redox states (neutral, p-doped, and n-doped). For instance, the presence of clear isosbestic points in the series of spectra would suggest a clean conversion between two distinct species, such as the neutral and polaronic states of the polymer. bangor.ac.uk
While no specific data exists for poly(2-ethylthiophene-1,1-dioxide), studies on related polythiophene derivatives demonstrate these principles. For example, the spectroelectrochemistry of poly(3,4-ethylenedioxythiophene) (PEDOT) shows a decrease in its π-π* transition band around 600 nm and the growth of polaron and bipolaron bands at longer wavelengths upon oxidation. bangor.ac.uknih.govresearchgate.net Similar behavior would be anticipated for a polymer derived from 2-ethylthiophene-1,1-dioxide, although the exact positions of the absorption maxima would be influenced by the presence of the ethyl and sulfone groups.
X-ray Crystallography for Definitive Solid-State Structural Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ontosight.ai To perform this analysis on "this compound," a single crystal of the compound of suitable size and quality would first need to be grown. This is often a challenging step, requiring the exploration of various crystallization techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting these diffraction patterns from multiple angles, a complete dataset is acquired.
The positions and intensities of the diffraction spots are then used to calculate an electron density map of the unit cell, which is the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined, revealing the molecule's definitive solid-state structure.
The key information obtained from an X-ray crystallographic study includes:
Molecular Connectivity and Conformation: It would unambiguously confirm the chemical structure, including the location of the ethyl group at the 2-position of the thiophene ring and the presence of the 1,1-dioxide group. It would also reveal the conformation of the ethyl group relative to the thiophene ring.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained. This data is crucial for understanding the electronic effects of the sulfone group on the thiophene ring's geometry. For example, one could compare the C-S and C-C bond lengths to those in unsubstituted thiophene to quantify the impact of the oxidation at the sulfur atom.
Crystal Packing and Intermolecular Interactions: The analysis reveals how the molecules are arranged in the crystal lattice. This includes identifying and quantifying any intermolecular interactions such as hydrogen bonds (e.g., C-H···O interactions involving the sulfone oxygens), van der Waals forces, or potential π-π stacking between thiophene rings. These interactions govern the material's bulk properties.
While no crystal structure is available for "this compound," the structure of the related compound 2,5-dihydrothiophene (B159602) 1,1-dioxide (sulfolene) has been determined. Studies show that the five-membered ring in sulfolene is essentially planar. taylorfrancis.com A similar planarity would be expected for the thiophene ring in 2-ethylthiophene-1,1-dioxide, but the packing in the crystal would be influenced by the presence of the ethyl substituent.
Below is a hypothetical data table illustrating the kind of information that would be generated from a successful X-ray crystallographic analysis of the target compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₈O₂S |
| Formula Weight | 144.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z (molecules per cell) | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Computational Chemistry and Theoretical Investigations of Thiophene, 2 Ethyl , 1,1 Dioxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations are instrumental in predicting a variety of molecular properties for thiophene-1,1-dioxide systems.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene-1,1-dioxide and its derivatives, the oxidation of the sulfur atom to a sulfone group significantly alters the geometry of the five-membered ring, breaking its aromaticity. This results in a non-planar conformation. The introduction of an ethyl group at the 2-position would further influence the molecule's steric and electronic properties. Theoretical studies on related fused-thiophene sulfone-based polymers have shown that DFT can be used to calculate dihedral angles, which are crucial in determining the planarity and, consequently, the electronic properties of these systems. For instance, in a study of donor-acceptor conjugated polymers containing fused-thiophene and sulfone units, DFT calculations revealed dihedral angles between the thiophene (B33073) and phenyl groups to be around 27-32 degrees, indicating a non-planar structure that influences charge separation and transport. acs.org
The electronic structure of thiophene-1,1-dioxides is characterized by the strong electron-withdrawing nature of the sulfonyl group. This property significantly lowers the energy levels of the molecular orbitals. DFT calculations on various thiophene derivatives have been used to analyze their electronic properties, which are critical for applications in organic electronics. mdpi.comnih.gov
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. For thiophene derivatives, characteristic bands in the IR spectrum, such as those corresponding to C-H, C=C, and C-S stretching and bending vibrations, can be assigned with the aid of theoretical calculations. For example, in a study on novel Schiff bases containing a thiophene ring, DFT calculations were used to analyze the vibrational spectra and assign the observed experimental bands. researchgate.net The presence of the sulfonyl group in Thiophene, 2-ethyl-, 1,1-dioxide would introduce strong characteristic absorption bands for the S=O stretching vibrations, typically observed in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions.
Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is another area where DFT is valuable. For the ethyl group in this compound, different rotational conformations (conformers) exist. DFT calculations can determine the energy barriers between these conformers and identify the most stable arrangement, which is crucial for understanding the molecule's behavior in various environments.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and its behavior in electronic applications. DFT is a widely used method to calculate these energy levels.
For thiophene-1,1-dioxides, the electron-withdrawing sulfonyl group is expected to lower both the HOMO and LUMO energy levels compared to the parent thiophene. A computational study on new thiophene-based small molecules for photovoltaic cells utilized DFT to calculate HOMO and LUMO energy levels, demonstrating the utility of this approach in designing materials with specific electronic properties. nih.gov The calculated HOMO-LUMO gap can provide insights into the maximum absorption wavelength (λmax) and the electronic transition properties of the molecule.
Table 1: Calculated Electronic Properties of a Fused-Thiophene Sulfone-Based Polymer (ThSo-1) using DFT
| Property | Value |
| HOMO Energy | -5.78 eV |
| LUMO Energy | -2.88 eV |
| Band Gap | 2.90 eV |
| Dihedral Angle (Thiophene-Phenyl) | 27.12° |
Data adapted from a study on donor-acceptor conjugated polymers for hydrogen production. The data is for a related fused-thiophene sulfone polymer and is illustrative of the types of properties calculated via DFT. acs.org
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For thiophene-1,1-dioxides, which are known to be reactive intermediates in organic synthesis, theoretical simulations can map out the energy landscape of a reaction, identifying transition states and intermediates. Thiophene-1,1-dioxides can act as dienes in Diels-Alder reactions, and computational studies can predict the feasibility, stereoselectivity, and regioselectivity of such cycloadditions. utexas.edu
DFT calculations have been used to investigate the reaction mechanisms of various sulfur-containing compounds. For instance, the oxidation of thiophenes to thiophene-1,1-dioxides has been studied computationally to understand the reaction pathways and the role of different oxidizing agents. researchgate.net Furthermore, theoretical studies on the reactions of thiols and sulfides with hydroperoxides have provided insights into the activation energies and transition state structures, which are relevant for understanding the reactivity of sulfur-containing heterocycles. whiterose.ac.uk
Molecular Dynamics Simulations of Thiophene 1,1-Dioxide Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic evolution of molecules, revealing information about their conformational changes, diffusion, and interactions with their environment.
Intermolecular Interaction Studies and Docking Models for Specific Molecular Recognition
Understanding how a molecule interacts with other molecules is crucial for many applications, particularly in medicinal chemistry and materials science. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Docking studies have been extensively used for various thiophene derivatives to explore their potential as inhibitors of biological targets. For instance, novel thiophene derivatives have been synthesized and their anti-cancer activity evaluated through molecular docking studies against targets like lactate (B86563) dehydrogenase and human carbonic anhydrase IX. nih.govrsc.org These studies typically involve calculating the binding affinity and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic interactions.
For this compound, docking studies could be performed to predict its binding mode and affinity to specific protein targets, thereby guiding the design of new molecules with desired biological activities. The sulfonyl group, with its potential for hydrogen bonding, and the ethylthiophene moiety, contributing to hydrophobic interactions, would be key features in such models.
Table 2: Illustrative Molecular Docking Scores for Thiophene Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase | -127 to -171 (MolDock Score) | nih.gov |
| Thiophene-based oxadiazole derivatives | Human Carbonic Anhydrase IX | -5.5817 (Binding Energy) | rsc.org |
| Novel thiophene derivatives | CDK2 | - (Interaction Energy) | juniperpublishers.com |
This table presents docking results for various thiophene derivatives against different protein targets to illustrate the application of this computational technique. The specific scores and targets are from the cited literature and are not for this compound.
Functional Derivatives and Molecular Architectures of Thiophene, 2 Ethyl , 1,1 Dioxide
Design and Synthesis of Substituted Thiophene (B33073), 2-ethyl-, 1,1-dioxide Derivatives
The modification of the thiophene, 2-ethyl-, 1,1-dioxide core through the introduction of various substituents allows for the fine-tuning of its properties.
Derivatives with Electron-Withdrawing Groups
The introduction of electron-withdrawing groups (EWGs) onto the thiophene 1,1-dioxide ring is a key strategy for modulating the electronic characteristics of these molecules. While the direct synthesis of thiophene-1,1-dioxides bearing strong EWGs has been challenging, methods have been developed to achieve this. researchgate.net For instance, the oxidation of thiophenes with EWGs like sulfonyl or alkoxycarbonyl groups can be accomplished using trifluoroperacetic acid in acetonitrile. researchgate.net
Stille cross-coupling reactions provide a versatile route to thiophene 1,1-dioxides with either electron-donating or electron-withdrawing substituents. acs.org For example, reacting 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide with appropriate aryl halides can introduce groups like a p-nitrophenyl substituent. acs.org The presence of such EWGs significantly impacts the electrochemical properties of the resulting compounds. A notable example is the 510 mV positive shift in the reduction potential of a thiophene 1,1-dioxide with two -C₆H₄-p-NO₂ substituents compared to one with two phenyl groups. acs.org This highlights the profound effect of EWGs on the electron-accepting nature of the thiophene 1,1-dioxide core.
The presence of a nitro group, a potent EWG, renders the thiophene ring more electron-deficient. ontosight.ai This enhanced electrophilicity makes these derivatives valuable intermediates in the synthesis of various functional molecules. ontosight.ai
Alkyl-Substituted Thiophene 1,1-Dioxides and Their Impact on Photophysical Properties
The introduction of alkyl substituents at the 3- or 4-positions of the thiophene ring is a common strategy to improve the solubility of polythiophenes in organic solvents. wikipedia.org This enhanced solubility is crucial for their processability into thin films and other device architectures. wikipedia.org The nature of the alkyl side chains also influences the packing of the polymer chains and, consequently, their electronic and optical properties. nih.gov
In the context of thiophene 1,1-dioxides, alkyl substitution can be used to tune their photophysical properties. The oxidation of the sulfur atom to a sulfone disrupts the aromaticity of the thiophene ring, leading to changes in the electronic structure. colab.ws This, in turn, affects the absorption and emission characteristics of the molecule. The combination of alkyl substitution for solubility and the electronic effects of the sulfone group allows for the design of materials with specific optical properties.
Conjugated Oligomers and Polymers Incorporating Thiophene 1,1-Dioxide Units
The unique electronic properties of thiophene 1,1-dioxides make them attractive building blocks for conjugated polymers and oligomers with applications in organic electronics. pkusz.edu.cnnih.gov
Polythiophenes and Copolymer Architectures with Thiophene 1,1-Dioxide Moieties
Polythiophenes (PTs) are a significant class of conjugated polymers with a wide array of applications. pkusz.edu.cncmu.edu The incorporation of thiophene 1,1-dioxide units into the polythiophene backbone is a powerful strategy to modify their properties. These sulfone-containing units act as electron-accepting moieties, and their inclusion can lead to copolymers with alternating donor-acceptor structures. pkusz.edu.cn
For instance, copolymers where thiophene-S,S-dioxide fragments are separated by one or two thiophene units have been synthesized. pkusz.edu.cn The presence of the additional thiophene units and the planarization effect known for longer oligothiophenes can lead to a reduction in the bandgap of the material. pkusz.edu.cn These copolymers have demonstrated both p- and n-dopable behavior. pkusz.edu.cn The ability to tune the emission color from green to red has also been achieved by combining thiophene and thiophene-S,S-dioxide units in a copolymer. pkusz.edu.cn
The regioregularity of polythiophenes, which refers to the specific arrangement of the monomer units, significantly influences their properties. nih.govpkusz.edu.cn Irregular head-to-head (HH) couplings can cause the thiophene rings to twist, disrupting conjugation and leading to an increased bandgap. pkusz.edu.cn Therefore, controlling the regioregularity during polymerization is crucial for achieving desired electronic and optical properties in polythiophenes containing thiophene 1,1-dioxide units.
Thiophene-Bearing 2-Oxazolines and 2-Oxazines for Polymer Synthesis
A novel approach to creating functional polymers involves the use of thiophene-substituted 2-oxazolines (2Ox) and 2-oxazines (2Ozi). researchgate.net These monomers can be polymerized via standard cationic ring-opening methods to produce thiophene-bearing poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi). researchgate.net This method allows for the covalent integration of thiophene units into a thermally stable and potentially melt-processable polymer backbone. researchgate.net
The resulting polymers exhibit glass transition temperatures between 50 °C and 100 °C and are thermally stable above 250 °C. researchgate.net Furthermore, random copolymers can be synthesized by introducing aliphatic 2-oxazolines during the polymerization process, which enables the tailoring of the polymer properties. researchgate.net This approach opens up new possibilities for creating functional and stimuli-responsive biomaterials and precursors for conductive polymer systems. researchgate.net
Ring-Fused Thiophene 1,1-Dioxide Systems (e.g., Benzo[b]thiophene 1,1-dioxides)
Fusing a benzene (B151609) ring to the thiophene 1,1-dioxide core results in benzo[b]thiophene 1,1-dioxides, a class of compounds with distinct properties and synthetic accessibility. nih.govontosight.ai
The synthesis of benzo[b]thiophene 1,1-dioxides can be achieved through various methods, including the oxidation of the corresponding benzo[b]thiophenes. ontosight.ai These ring-fused systems have garnered interest for their potential applications in materials science, particularly as building blocks for conducting polymers and organic semiconductors. ontosight.ai
Recent advancements have demonstrated the palladium-catalyzed direct C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.gov This C-H activation strategy provides an efficient route to synthesize aryl-substituted benzo[b]thiophene 1,1-dioxides. nih.gov Notably, some of these aryl-substituted derivatives have been shown to exhibit aggregation-induced emission (AIE) characteristics, a phenomenon where the molecules become highly emissive in the aggregated state. nih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of dibenzothiophene (B1670422) 1,1-dioxide units into oligofluorene chains has also been shown to induce strong solvatochromism and dual-fluorescence with high luminescence efficiency. nih.gov
Interactive Data Table: Properties of Thiophene Derivatives
| Compound Name | Molecular Formula | Key Properties/Applications |
| This compound | C₆H₈O₂S | Core structure for functional derivatives. |
| 2-Nitrothiophene | C₄H₃NO₂S | Electron-deficient intermediate for synthesis. ontosight.ai |
| Benzo[b]thiophene 1,1-dioxide | C₈H₆O₂S | Building block for conducting polymers and AIE materials. nih.govontosight.ai |
| 2,5-Diphenylthiophene 1-oxide | C₁₆H₁₂OS | Intermediate in oxidation from thiophene to sulfone. colab.ws |
| Poly(3-alkylthiophene)s | (C₄H₂S-R)n | Soluble conjugated polymers for electronics. wikipedia.org |
Supramolecular Assemblies Involving Thiophene 1,1-Dioxide Components
The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. While specific research on the supramolecular assemblies of This compound is not extensively documented in publicly available literature, the inherent chemical properties of the thiophene 1,1-dioxide core and related structures provide a strong basis for understanding its potential role in forming such assemblies. The behavior of this molecule is largely dictated by the interplay of its sulfone group, the conjugated system of the thiophene ring, and the ethyl substituent.
The primary non-covalent interactions that govern the formation of supramolecular structures in thiophene derivatives include hydrogen bonding, π-π stacking, and other weaker forces. rhhz.netcam.ac.uk The oxidation of the sulfur atom to a sulfone in thiophene 1,1-dioxides significantly alters the electronic properties of the thiophene ring, enhancing its capacity to participate in certain types of non-covalent interactions.
One of the simplest forms of supramolecular assembly is dimerization. Thiophene 1,1-dioxides are known to undergo cyclodimerization, where one molecule can act as a diene and another as a dienophile. stenutz.eu This reactivity highlights the potential for these molecules to engage in self-assembly processes.
In the context of more complex supramolecular structures, the assembly is often guided by a combination of interactions. For instance, in various functionalized thiophene-containing molecules, such as bolaamphiphiles and diketopyrrolopyrrole derivatives, self-assembly into well-ordered structures like honeycomb liquid crystalline phases has been observed. rhhz.netchemrxiv.org While these molecules are more complex than This compound , the principles of their self-assembly, driven by a balance of attractive and repulsive forces between different molecular components, are broadly applicable.
The sulfone group in This compound is a key player in its potential supramolecular behavior. The oxygen atoms of the sulfone group are strong hydrogen bond acceptors, suggesting that in the presence of suitable hydrogen bond donors, this molecule could form extended hydrogen-bonded networks. Furthermore, the electron-withdrawing nature of the sulfone group polarizes the C-H bonds of the thiophene ring, potentially enabling them to act as weak hydrogen bond donors.
The planar nature of the thiophene ring, even when part of a 1,1-dioxide, facilitates π-π stacking interactions. These interactions are a significant driving force in the assembly of many aromatic molecules, leading to the formation of columnar or layered structures. The presence of the ethyl group can influence the geometry of these stacks, potentially leading to staggered or offset arrangements to minimize steric hindrance.
The table below summarizes the key functional groups in This compound and the types of non-covalent interactions they are likely to participate in, which would be the basis for the formation of supramolecular assemblies.
| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |
| Sulfone Group (-SO₂-) | Hydrogen Bond Acceptor (via Oxygen atoms) | Directional interactions leading to chains or networks. |
| Thiophene Ring | π-π Stacking, C-H···π interactions | Formation of columnar or layered structures. |
| Ethyl Group (-CH₂CH₃) | van der Waals forces, Hydrophobic interactions | Influences packing and solubility. |
It is important to note that the actual supramolecular structures formed by This compound would depend on various factors, including the solvent, temperature, and the presence of other interacting molecules. Detailed experimental studies, particularly single-crystal X-ray diffraction, would be necessary to fully elucidate the specific supramolecular assemblies it forms.
Advanced Applications and Emerging Research Frontiers for Thiophene, 2 Ethyl , 1,1 Dioxide
Building Blocks in Complex Organic Synthesis
The transformation of the thiophene (B33073) ring into its 1,1-dioxide derivative dramatically alters its chemical reactivity, converting it from an aromatic system to a highly reactive conjugated diene. This modification is the cornerstone of its utility in complex organic synthesis, enabling the construction of intricate molecular architectures.
Precursors to Highly Functionalized Arene Systems
Thiophene, 2-ethyl-, 1,1-dioxide serves as an exceptional precursor for the synthesis of highly functionalized arene (aromatic) systems. Its utility stems from its participation in Diels-Alder reactions, a powerful class of cycloaddition reactions that form six-membered rings. utexas.edumasterorganicchemistry.com In these reactions, the thiophene dioxide acts as a diene, reacting with a variety of dienophiles (alkenes or alkynes).
The initial [4+2] cycloaddition adduct is often unstable and readily undergoes a cheletropic elimination of sulfur dioxide (SO₂), a small, gaseous molecule. This spontaneous extrusion of SO₂ is a key feature, driving the reaction towards the formation of a stable aromatic ring. When an alkyne is used as the dienophile, this sequence directly yields a substituted benzene (B151609) derivative. utexas.edu The presence of the ethyl group at the 2-position of the thiophene dioxide allows for the introduction of this substituent into the final aromatic product with precise control over its location.
The electron-withdrawing nature of the sulfone group in this compound makes it an electron-poor diene. This characteristic allows it to participate in inverse-electron-demand Diels-Alder reactions, reacting readily with electron-rich alkenes. utexas.edu This reactivity profile expands the scope of accessible aromatic compounds, allowing for the synthesis of arenes with a diverse array of functional groups.
A generalized reaction scheme for the formation of a functionalized benzene ring is presented below:
Reaction Scheme: Synthesis of a Functionalized Arene
In this representative reaction, 2-ethylthiophene-1,1-dioxide reacts with a dienophile (in this case, an alkyne with R1 and R2 substituents). The initial cycloaddition is followed by the extrusion of sulfur dioxide to yield a highly substituted benzene derivative.
Synthetic Intermediates for Polycyclic Compounds
The construction of polycyclic aromatic compounds (PACs), molecules containing multiple fused aromatic rings, is a significant area of research due to their applications in materials science and as core structures in biologically active molecules. beilstein-journals.orglibretexts.org this compound provides an elegant entry into this class of compounds.
By employing dienophiles that are themselves part of a cyclic system or contain additional reactive sites, complex polycyclic structures can be assembled in a controlled manner. The Diels-Alder reaction creates a new six-membered ring fused to the existing framework of the dienophile, and the subsequent extrusion of sulfur dioxide establishes the aromaticity of this newly formed ring. This strategy has been widely applied in the synthesis of various polycyclic systems. beilstein-journals.org
The ethyl substituent on the thiophene dioxide can influence the regioselectivity of the cycloaddition and becomes an integral part of the final polycyclic structure, offering a handle for further functionalization or for tuning the electronic properties of the resulting molecule.
Utility in Activated Ester and Ring-Fusion Reactions
While direct evidence for the use of this compound in activated ester reactions is limited in the surveyed literature, the general reactivity of sulfones suggests potential applications. The electron-withdrawing nature of the sulfone group can activate adjacent positions towards nucleophilic attack, a principle that could be harnessed in the design of novel synthetic methodologies.
In the context of ring-fusion reactions, the Diels-Alder cycloaddition is a premier example of how this compound can be used to fuse a new aromatic ring onto an existing molecular scaffold. The process of cycloaddition followed by sulfur dioxide extrusion is a powerful ring-forming and aromatization sequence. This strategy is particularly valuable for creating complex, fused-ring systems that are otherwise difficult to access through traditional synthetic methods. beilstein-journals.orgnih.gov
Organic Electronic Materials and Optoelectronics
The field of organic electronics leverages the tunable electronic and optical properties of conjugated organic molecules to create devices such as transistors and light-emitting diodes. Thiophene-based materials are among the most extensively studied compounds in this area due to their excellent charge transport characteristics and environmental stability. rsc.orgpkusz.edu.cn The oxidation of the thiophene ring to its 1,1-dioxide form offers a powerful tool to modulate these properties.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronic circuits. uni-kassel.dersc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-containing polymers and small molecules are known to exhibit high hole mobility.
Below is a hypothetical data table illustrating the kind of parameters that would be measured for an OFET device incorporating a material derived from this compound.
Table 1: Representative OFET Performance Parameters for Thiophene-Dioxide-Based Materials
| Parameter | Value | Unit |
| Hole Mobility (µh) | 0.1 - 2.0 | cm²/Vs |
| Electron Mobility (µe) | 0.01 - 0.5 | cm²/Vs |
| On/Off Ratio | > 10⁵ | |
| Threshold Voltage (Vth) | -10 to +10 | V |
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. beilstein-journals.orgnih.gov The color and efficiency of an OLED are determined by the fluorescent or phosphorescent properties of the emitter material in the device's emissive layer. Thiophene-based materials are known to be effective fluorescent emitters, and their emission color can be tuned by chemical modification. rsc.orgrsc.orgfrontiersin.org
The oxidation to the 1,1-dioxide can lead to a significant red-shift in the emission spectrum of thiophene-containing fluorophores. This is a valuable feature, as the development of efficient and stable deep-red and near-infrared emitters remains a challenge in OLED technology. The incorporation of this compound into larger conjugated systems could therefore provide access to novel fluorescent materials with desirable optical properties.
The following table provides a generalized overview of the photophysical properties that would be relevant for a fluorescent material based on a this compound core.
Table 2: Typical Photophysical Properties of Thiophene-Dioxide-Based Fluorescent Materials
| Property | Wavelength (nm) | Quantum Yield (%) |
| Absorption Maximum (λ_abs) | 400 - 500 | N/A |
| Emission Maximum (λ_em) | 500 - 650 | 30 - 80 |
| Stokes Shift | 100 - 150 | N/A |
Dye-Sensitized Solar Cells and Photovoltaic Applications
The core component of a dye-sensitized solar cell (DSSC) is the sensitizer (B1316253) dye, which absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂) researchgate.netresearchgate.net. The efficiency of these cells is highly dependent on the dye's properties, including its light-harvesting capability, energy levels of its molecular orbitals (HOMO and LUMO), and its ability to facilitate charge transfer semanticscholar.org.
Thiophene derivatives are extensively used in organic photovoltaics and as sensitizers in DSSCs due to their excellent electronic properties and structural versatility researchgate.netsemanticscholar.org. The incorporation of fused-thiophene units, for instance, has been shown to cause a red-shift in the intramolecular charge transfer band and improve photovoltaic performance semanticscholar.org. In the design of organic dyes, a common architecture is the Donor-π-Acceptor (D-π-A) structure, where thiophenes often serve as the π-bridge acs.orgresearchgate.net.
The oxidation of the thiophene ring to thiophene 1,1-dioxide fundamentally changes its electronic character from an electron-donating unit to a strong electron-withdrawing group. This property is highly valuable for constructing advanced D-π-A dyes. Research into benzo[b]thiophene-3(2H)-one 1,1-dioxide derivatives has shown that this moiety can act as a core donor unit in non-fullerene acceptors for organic solar cells. nih.gov The strong electron-withdrawing nature of the sulfone group helps in tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is a critical parameter for achieving high open-circuit voltage (Voc) in solar cells. nih.gov
While specific studies on This compound in DSSCs are not prominent, it is plausible that its strong electron-accepting nature could be harnessed. It could potentially be used as a building block for the acceptor part of organic dyes. The ethyl group would offer increased solubility in organic solvents, which is a significant advantage for the solution-based processing of organic solar cells.
| Component | Function in Solar Cells | Relevant Research Finding |
| Thiophene Derivatives | Electron donors, π-bridges | Used in numerous high-performance organic dyes and polymers for photovoltaics. researchgate.netsemanticscholar.orgacs.org |
| Thiophene 1,1-Dioxide | Strong electron-acceptor moiety | Can be used to lower LUMO levels, potentially increasing open-circuit voltage (Voc). nih.govacs.org |
| Ethyl Substituent | Increases solubility | Improves processability from solution, a key factor in manufacturing organic solar cells. |
Photoswitchable Materials for Advanced Opto-Electronic Devices
One of the most promising areas for thiophene 1,1-dioxide derivatives is in the development of photoswitchable molecules for opto-electronics. These materials can change their properties upon exposure to light of a specific wavelength, making them ideal for applications like optical data storage, molecular switches, and super-resolution imaging.
A key class of such molecules are diarylethenes. Research has demonstrated that incorporating thiophene 1,1-dioxide groups into diarylethene structures leads to materials with "turn-on" fluorescence photoswitching capabilities. In their open-ring form, these molecules are typically colorless and non-fluorescent. Upon irradiation with UV light, they undergo a cyclization reaction to form a closed-ring isomer that is colored and highly fluorescent.
A study on sulfone derivatives of 1,2-bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentene specifically investigated the effect of different alkyl substituents, including an ethyl group, at the reactive carbons of the thiophene 1,1-dioxide rings. The findings revealed that the presence and nature of the alkyl substituent significantly impact the photoswitching and fluorescence properties.
Key findings from this research include:
Enhanced Fluorescence: Derivatives with ethyl, n-propyl, i-propyl, and i-butyl substituents exhibited higher fluorescence quantum yields compared to the methyl-substituted derivative.
Solvent Stability: The ethyl-substituted derivative, along with n-propyl and i-propyl versions, maintained its emissive properties even in polar solvents like ethanol (B145695), which is a significant advantage for applications in biological imaging.
Turn-On Mode: The diarylethenes with thiophene 1,1-dioxide groups all demonstrated a turn-on fluorescence switching mechanism upon photocyclization.
| Substituent at Reactive Carbon | Fluorescence Quantum Yield (Φf) in 1,4-Dioxane | Fluorescence in Ethanol |
| Methyl | Low | Scarcely emissive |
| Ethyl | High | Emissive |
| n-Propyl | High | Emissive |
| i-Propyl | High | Emissive |
| i-Butyl | High | N/A |
This table is a qualitative summary based on the described research findings.
This research underscores the critical role of the 2-ethyl-thiophene 1,1-dioxide moiety in fine-tuning the performance of advanced photoswitchable materials, making them more robust and efficient for opto-electronic device applications.
Chemo- and Biosensor Development Based on Thiophene 1,1-Dioxide Derivatives
Chemosensors and biosensors are devices that use a specific chemical or biological recognition element to detect an analyte, converting the recognition event into a measurable signal. ntnu.no Thiophene-based molecules and polymers are widely explored for these applications due to their excellent photophysical properties and the ease with which they can be functionalized. ntnu.noresearchgate.net They have been used to create sensors for a wide range of analytes, including metal ions and biological molecules. researchgate.netpdx.edunih.gov For instance, thiophene-based fluorescent chemosensors have been developed for detecting mercury(II), aluminum, and other environmentally or biologically significant ions. researchgate.netpdx.edu
The development of biosensors often involves immobilizing a biological component, such as an enzyme, onto a transducer surface. Conducting polymers, including those based on thiophene, are attractive materials for this purpose as they can form a stable matrix and facilitate the conversion of a biochemical signal into an electronic one. ntnu.nonih.gov
While specific research on chemosensors derived directly from This compound is not widely reported, the core thiophene 1,1-dioxide structure possesses properties that make it a candidate for sensor development. Its strong electron-withdrawing nature can significantly influence the photophysical response (color or fluorescence) of a sensor molecule upon binding with an analyte. This interaction can modulate the intramolecular charge transfer (ICT) process, leading to a detectable signal.
For example, a sensor molecule could be designed where the thiophene 1,1-dioxide unit acts as an acceptor. Upon binding to a specific analyte, the electronic properties of a linked donor group could be altered, resulting in a change in the fluorescence emission. The ethyl group would again contribute to better solubility and processability, allowing for the creation of thin-film sensors. Fluorene-thiophene-based thin-film sensors have already demonstrated the feasibility of this approach for detecting vapors of certain compounds through fluorescence enhancement. researchgate.net
Energy Storage and Conversion Research Applications (e.g., Polymer Electrolytes)
The search for better materials for energy storage devices like batteries and supercapacitors is a major frontier in materials science. Thiophene-based polymers are considered promising candidates for electrode materials due to their high theoretical capacity, flexibility, and potential for low-cost production. numberanalytics.com They can be chemically modified to tune their electronic properties for specific energy applications, including as cathode materials in lithium-ion batteries and for photoelectrochemical hydrogen evolution. numberanalytics.comresearchgate.netnih.gov
In the context of batteries, research has been conducted on materials like sodium 2,5-thiophenedicarboxylate as an anode material for sodium-ion batteries, demonstrating high specific discharge capacity. researchgate.net Furthermore, thiophene-functionalized porphyrin complexes have been explored as bipolar organic cathodes, showing high energy density and long cycle life. researchgate.net
Polymer electrolytes are another critical component of modern energy storage, particularly for developing safer, all-solid-state batteries. A basic solid polymer electrolyte (SPE) consists of a polymer matrix that can dissolve a salt and facilitate ion conduction. iu.edu Polymers with polar groups are necessary to act as hosts for the cations of the salt. While poly(ethylene oxide) (PEO) is a common choice, research into other polymer backbones is active. iu.edu
There is no specific research detailing the use of polymers derived from This compound in polymer electrolytes. However, the sulfone group (SO₂) is highly polar. A polymer incorporating this functional group could potentially enhance the dissociation of lithium salts and influence ion transport within the electrolyte, which are key parameters for electrolyte performance. The polymerization of thiophene and its derivatives can be achieved through chemical or electrochemical methods to create conductive polymers. google.comacs.org The properties of the resulting polymer, such as conductivity and stability, are highly dependent on the substituents on the thiophene ring. The ethyl group on a poly(thiophene-1,1-dioxide) backbone would likely increase the amorphous nature of the polymer, which could be beneficial for ion conductivity in a solid polymer electrolyte system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
